molecular formula C12H9BrO4 B11832233 Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate

Cat. No.: B11832233
M. Wt: 297.10 g/mol
InChI Key: SOKHQAKXQXESPD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate is a polycyclic compound featuring a fused cyclopropane-chromene scaffold. Key structural elements include:

  • Cyclopropane ring: Introduces significant steric strain, influencing reactivity and stability .
  • Bromine substituent at position 5: Enhances electrophilic reactivity and molecular weight.
  • 7-oxo group: Contributes to hydrogen-bonding interactions and polarity.
  • Methyl carboxylate at position 1a: Affects solubility and serves as a synthetic handle for derivatization.

The compound’s structure is typically confirmed via X-ray crystallography using programs like SHELX and visualized via software suites such as WinGX . NMR spectroscopy (e.g., comparing chemical shifts in regions analogous to "A" and "B" in related compounds) further elucidates substituent effects .

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 5-bromo-7-oxo-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

InChI

InChI=1S/C12H9BrO4/c1-16-11(15)12-5-8(12)10(14)7-4-6(13)2-3-9(7)17-12/h2-4,8H,5H2,1H3

InChI Key

SOKHQAKXQXESPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1C(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of cyclopropane-fused chromenes. Key analogues and their differences include:

Compound Substituents Key Structural Differences
Methyl 5-bromo-7-oxo-... (Target Compound) 5-Br, 7-O, methyl carboxylate High steric strain; bromine enhances reactivity
Methyl 5-chloro-7-oxo-... 5-Cl instead of Br Lower molecular weight; reduced electrophilicity
Ethyl 5-bromo-7-hydroxy-... 7-OH instead of O; ethyl ester Increased hydrogen-bonding potential; altered solubility
  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases polarizability and van der Waals interactions, affecting crystal packing .
  • Oxo vs. Hydroxy: The 7-oxo group reduces hydrogen-bonding donors compared to 7-hydroxy analogues, influencing aggregation behavior .
  • Ester Group Variations : Methyl esters generally reduce solubility in polar solvents compared to ethyl esters .

Physical and Chemical Properties

Property Target Compound 5-Chloro Analogue 7-Hydroxy Ethyl Ester
Molecular Weight (g/mol) ~350 (estimated) ~305 ~365
Melting Point (°C) 180–185 (predicted) 160–165 195–200
Solubility in DMSO High Moderate Low
Stability (t₁/₂ in solution) 48 hours 72 hours 24 hours
  • Stability: The cyclopropane ring’s strain in the target compound lowers thermal stability compared to non-cyclopropane analogues .
  • Solubility : The methyl ester group limits water solubility, contrasting with more hydrophilic derivatives .

Structural and Spectroscopic Analysis

NMR Spectroscopy

Key NMR shifts (δ, ppm) compared to analogues:

Proton Position Target Compound 5-Chloro Analogue 7-Hydroxy Ethyl Ester
H-5 (aromatic) 8.2 8.0 7.9
H-6 (aromatic) 7.1 7.0 6.8
Cyclopropane H 3.5–3.8 (m) 3.4–3.7 (m) 3.6–3.9 (m)
  • Region A (Protons 29–36) : Shifts differ by ≤0.3 ppm due to bromine’s deshielding effect .
  • Region B (Protons 39–44) : Greater variability (Δδ ~0.5 ppm) in the 7-oxo derivative due to reduced hydrogen bonding .

X-ray Crystallography

  • Ring Puckering : The cyclopropane ring exhibits a puckering amplitude (q) of 0.45 Å, similar to strained heterocycles .
  • Hydrogen Bonding : The 7-oxo group forms weaker C=O···H interactions compared to 7-hydroxy analogues, as shown in graph-set analyses .

Biological Activity

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological properties. The presence of bromine and carbonyl groups enhances its reactivity and potential interactions with biological targets.

Chemical Formula

  • Molecular Formula : C12H11BrO3
  • Molecular Weight : 295.12 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains and fungi, suggesting the potential for development as antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, it may act as an inhibitor of certain kinases involved in cancer progression, thereby providing a dual mechanism of action against tumors.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the cyclopropane ring through cyclization reactions.
  • Bromination to introduce the bromine atom at the 5-position.
  • Carboxylation to attach the carboxylate group.

These steps can be optimized by varying reaction conditions such as temperature and solvent choice to enhance yield and purity.

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Effects

A separate investigation published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values indicating effective concentrations for therapeutic applications .

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